REACTION_CXSMILES
|
C[S:2][C:3]([S:13]C)=[CH:4][C:5]([C:7]1[CH:12]=[N:11][CH:10]=[CH:9][N:8]=1)=O.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:16]>C1(C)C(C)=CC=CC=1.ClCCCl.C(=S)=S>[N:8]1[CH:9]=[CH:10][N:11]=[CH:12][C:7]=1[C:5]1[S:16][S:2][C:3](=[S:13])[CH:4]=1
|
Name
|
|
Quantity
|
2.26 g
|
Type
|
reactant
|
Smiles
|
CSC(=CC(=O)C1=NC=CN=C1)SC
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
ADDITION
|
Details
|
after the end of the addition
|
Type
|
FILTRATION
|
Details
|
An insoluble product is filtered off
|
Type
|
WASH
|
Details
|
washed with 1,2-dichloroethane (200 cc.)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
FILTRATION
|
Details
|
An insoluble product is filtered off
|
Type
|
WASH
|
Details
|
washed with 1,2-dichloroethane (4 × 50 cc.)
|
Type
|
EXTRACTION
|
Details
|
The filtrate is extracted successively with a 10% aqueous sodium carbonate solution (100 cc.) and with water (2 × 100 cc.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is then dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
After filtration of the dried solution, and concentration to dryness under reduced pressure (30 mm Hg)
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
FILTRATION
|
Details
|
The insoluble product is filtered off
|
Type
|
FILTRATION
|
Details
|
The boiling suspension is filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
A product precipitates
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with 1,2-dichloroethane (2 × 2 cc.)
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=NC=C1)C1=CC(SS1)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.36 g | |
YIELD: CALCULATEDPERCENTYIELD | 17% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |